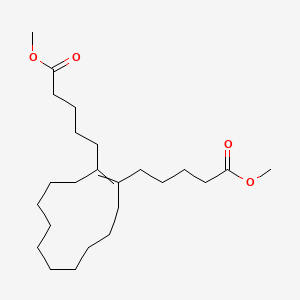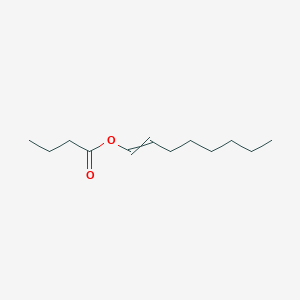
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. This particular compound features two alkyl substituents, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiol with an appropriate alkylating agent. One common method is the reaction of 1,3-propanedithiol with 3-methylbut-2-en-1-yl and 2-methylprop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group for carbonyl compounds by forming stable dithiane derivatives. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
1,3-Dithiane: The parent compound without alkyl substituents.
2-Methyl-1,3-dithiane: A similar compound with a single methyl substituent.
2,2-Dimethyl-1,3-dithiane: A compound with two methyl substituents at the 2-position.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-2-(2-methylprop-1-en-1-yl)-1,3-dithiane is unique due to the presence of two different alkyl substituents, which can influence its reactivity and potential applications. The specific arrangement of these substituents can lead to distinct chemical properties compared to other dithiane derivatives.
属性
CAS 编号 |
63426-14-2 |
|---|---|
分子式 |
C13H22S2 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
2-(3-methylbut-2-enyl)-2-(2-methylprop-1-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H22S2/c1-11(2)6-7-13(10-12(3)4)14-8-5-9-15-13/h6,10H,5,7-9H2,1-4H3 |
InChI 键 |
VOOGBLITXVBJPB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1(SCCCS1)C=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
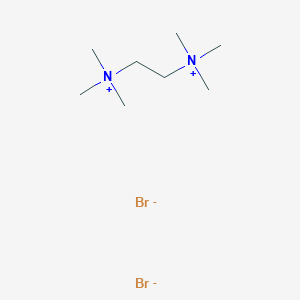

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
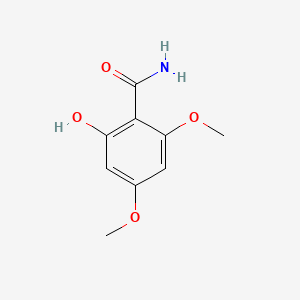
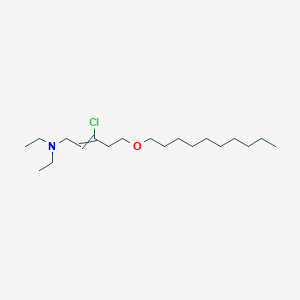

![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
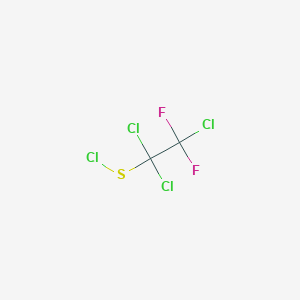
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

